ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a fluoro group on the indole ring enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperidine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluoro group on the indole ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The piperidine ring can also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-fluoroindole: A simpler indole derivative with a fluoro group, used in various chemical reactions.
Piperidinecarboxylic acids: Compounds containing a piperidine ring with a carboxylic acid group, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of the indole and piperidine moieties, along with the presence of a fluoro group, which collectively enhance its biological activity and stability .
Properties
Molecular Formula |
C17H20FN3O3 |
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Molecular Weight |
333.36 g/mol |
IUPAC Name |
ethyl 4-[(5-fluoro-1H-indole-2-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-2-24-17(23)21-7-5-13(6-8-21)19-16(22)15-10-11-9-12(18)3-4-14(11)20-15/h3-4,9-10,13,20H,2,5-8H2,1H3,(H,19,22) |
InChI Key |
AXXRXUZAXUTZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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